molecular formula C8H13N3S B2909656 N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide CAS No. 257880-77-6

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide

Cat. No.: B2909656
CAS No.: 257880-77-6
M. Wt: 183.27
InChI Key: RSNPMWAHSFCPGD-UHFFFAOYSA-N
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Description

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide is a bicyclic hydrazinecarbothioamide derivative characterized by a norbornene (bicyclo[2.2.1]hept-5-ene) framework fused to a hydrazinecarbothioamide group. The bicyclic system imparts significant steric rigidity and conformational constraints, influencing its chemical reactivity and biological interactions. The bicyclo[2.2.1]heptane moiety is known to undergo trifluoroacetylation under NMR analysis conditions, aiding in structural verification via spectroscopic methods .

Properties

IUPAC Name

1-amino-3-(2-bicyclo[2.2.1]hept-5-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-11-8(12)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNPMWAHSFCPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide typically involves the reaction of norbornene derivatives with hydrazine and thiocarbamide under controlled conditions. One common method includes the reaction of norbornene with hydrazine hydrate and carbon disulfide in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide involves its interaction with various molecular targets. The hydrazine and carbothioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The following table summarizes structural differences and physicochemical properties of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide and related compounds:

Compound Name Molecular Formula Key Substituents/Features Notable Properties/Findings References
This compound C₈H₁₁N₃S Bicyclo[2.2.1]heptene core, hydrazinecarbothioamide Rigid bicyclic framework; metabolomic detection
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide C₂₀H₁₈ClN₅O₂S Benzodioxol, imidazole, chlorophenyl E-configuration confirmed via X-ray crystallography; antifungal activity
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide C₂₂H₂₀N₄O Benzimidazole, benzylidene Halogenated derivatives show enhanced bioactivity (e.g., 53.43% yield for 6a)
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide C₁₈H₁₆N₈O₂S Triazole, nitro group, Z-configuration Electron-withdrawing nitro group enhances stability
2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-methylhydrazinecarbothioamide C₁₁H₁₅N₃O₂S Hydroxy-methoxyphenyl, N-methyl Intramolecular O–H⋯N hydrogen bonding; planar conformation
N1-(3-methoxypropyl)-2-(2-pyridylmethylidene)hydrazine-1-carbothioamide C₁₁H₁₆N₄OS Pyridyl, methoxypropyl Enhanced solubility in polar solvents

Comparative Analysis

  • Steric Effects: The bicyclo[2.2.1]heptene core in the target compound imposes greater rigidity compared to flexible substituents like benzylidene (in ) or methoxypropyl ().
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance nucleophilic reactivity. The bicyclo compound lacks strong electron-modifying groups, relying on its inherent steric profile for interactions.
  • Biological Relevance: Compounds with heterocyclic substituents (e.g., imidazole in , benzimidazole in ) exhibit pronounced antimicrobial or antifungal activity. The bicyclo derivative’s bioactivity remains less characterized but is implicated in metabolomic pathways .
  • Synthetic Accessibility: Hydrazinecarbothioamides are typically synthesized via condensation of hydrazides with aldehydes/ketones (e.g., ). The bicyclo compound’s synthesis likely involves functionalization of a preformed norbornene scaffold, which may require specialized reagents .

Biological Activity

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's systematic name is 1-(5-bicyclo[2.2.1]hept-2-enyl)-3-{[4-(dimethylamino)benzoyl]amino}thiourea. Its molecular formula is C17H22N4OS, and it features a bicyclic structure that contributes to its unique biological properties.

Structural Formula

  • Molecular Formula : C17H22N4OS
  • IUPAC Name : 1-(5-Bicyclo[2.2.1]hept-2-enyl)-3-{[4-(dimethylamino)benzoyl]amino}thiourea
  • CAS Number : Not specified in the search results.

Anticancer Properties

Recent studies have suggested that this compound exhibits promising anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .

Case Study: Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

  • HeLa Cells : Significant inhibition of cell proliferation was observed.
  • MCF-7 Cells : Induced apoptosis was confirmed through flow cytometry analysis.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains.

Research Findings

In vitro studies have shown that this compound exhibits:

  • Bactericidal Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus.

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Mechanism

The anti-inflammatory action appears to be mediated through the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HeLa and MCF-7
AntimicrobialEffective against S. aureus
Anti-inflammatoryInhibits pro-inflammatory cytokines

Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF-720ROS generation

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